

The Diverse Biological Activities of Substituted Quinazolin-6-amine Compounds: A Technical Guide

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Compound of Interest

Compound Name: **Quinazolin-6-amine**

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For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its derivatives, substituted **quinazolin-6-amine** compounds have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Anticancer Activity

Substituted **quinazolin-6-amine** derivatives have been extensively investigated for their potent anticancer activities. These compounds often exert their effects by targeting key molecules and signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cell growth, differentiation, and survival.^[1] The quinazoline scaffold is a key component of several FDA-approved tyrosine kinase inhibitors.^{[2][3]}

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and its signaling pathway is frequently overactive in various cancers, including non-small cell lung cancer and colorectal cancer.^{[4][5]} Several 4-anilinoquinazoline derivatives have shown potent and selective inhibition of EGFR tyrosine kinase by competing with ATP at its binding site.^[6] The substitution pattern on the quinazoline ring, particularly at the 6-position, has been shown to significantly influence the inhibitory activity.^[7] For instance, the introduction of an aryl urea group at the C-6 position of the quinazoline scaffold has been shown to enhance EGFR inhibitory activities.^[7]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of this process. Some quinazolinone derivatives have been identified as potent inhibitors of VEGFR-2, thereby suppressing angiogenesis.^[8]

Modulation of Other Signaling Pathways

Beyond RTK inhibition, substituted quinazoline compounds have been shown to modulate other critical signaling pathways implicated in cancer.

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism.^[2] Dysregulation of this pathway is a common event in many human cancers. Certain quinazoline-based compounds have been developed as dual inhibitors of histone deacetylases (HDAC) and PI3K, demonstrating potent anti-proliferative activity.^[2]

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a key driver in the initiation and progression of colorectal cancer.^[9] Novel quinazoline derivatives have been identified as inhibitors of the Wnt/β-catenin pathway in colorectal cancer cells, suggesting a therapeutic avenue for this type of cancer.^[9]

Induction of Apoptosis and Cell Cycle Arrest

Many substituted quinazoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. For example, certain novel quinazoline derivatives have been shown to induce apoptosis in gastric cancer cells by down-regulating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and up-regulating the expression of pro-apoptotic proteins like Bax.[10] These compounds can also cause cell cycle arrest at the G2/M phase, thereby inhibiting cell division.[10][11]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values in μM) of various substituted quinazoline derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50 in μM) of Quinazoline Derivatives against Various Cancer Cell Lines

Compound/Derivative	Cell Line	IC50 (µM)	Reference
Quinazoline Schiff base 1	MCF-7 (Breast)	6.246	[4]
Quinazoline Schiff base 2	MCF-7 (Breast)	5.910	[4]
Quinazolinone-1,2,3-triazole (4-Isopropyl)	MCF-7 (Breast)	10.16	[4]
Quinazoline-sulfonamide 4d	MCF-7 (Breast)	2.5	[4]
Quinazoline-oxymethyltriazole 8f (48h)	MCF-7 (Breast)	21.29	[4]
Quinazoline-oxymethyltriazole 8k (72h)	MCF-7 (Breast)	11.32	[4]
Quinazoline-oxymethyltriazole 8a (72h)	MCF-7 (Breast)	12.96	[4]
Compound 18	MGC-803 (Gastric)	0.85	[10]
Compound 18	GES-1 (Normal Gastric)	26.75	[10]
Quinazolin-4-one derivative 123	HepG2 (Liver)	3.97	[8]
Quinazolin-4-one derivative 123	HCT-116 (Colon)	4.58	[8]
Quinazolin-4-one derivative 123	MCF-7 (Breast)	4.83	[8]
Quinazolinone-substituted 1,3,5-	MCF-7 (Breast)	8.69	[8]

triazine 124

Quinazolinone-substituted 1,3,5-triazine 124 HL-60 (Leukemia) 8.40 [8]

Quinazolinone-substituted 1,3,5-triazine 124 HeLa (Cervical) 6.65 [8]

Quinazoline-based HDAC/PI3K inhibitor 1 HepG2 (Liver) 3.5 [2]

Quinazoline-based HDAC/PI3K inhibitor 1 M-M-231 (Breast) 2.65 [2]

Quinazoline-based HDAC/PI3K inhibitor 1 MCF-7 (Breast) 2.55 [2]

Quinazoline-based HDAC/PI3K inhibitor 1 H1975 (Lung) 2.88 [2]

Quinazoline-based HDAC/PI3K inhibitor 1 H460 (Lung) 1.05 [2]

Quinazoline-based HDAC/PI3K inhibitor 1 HeLa (Cervical) 2.41 [2]

Quinazoline-oxymethyltriazole 8a (72h) HCT-116 (Colon) 5.33 [12]

Quinazoline-oxymethyltriazole 8a (72h) HepG2 (Liver) 7.94 [12]

Morpholine substituted quinazoline AK-3 A549 (Lung) 10.38 [13]

Morpholine substituted quinazoline AK-3 MCF-7 (Breast) 6.44 [13]

Morpholine substituted quinazoline AK-3	SHSY-5Y (Neuroblastoma)	9.54	[13]
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Antimicrobial Activity

In addition to their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[14][15][16] The mechanism of antimicrobial action can involve the inhibition of essential enzymes like DNA gyrase or interference with the microbial cell wall.[16][17] Structure-activity relationship studies have indicated that substitutions at the 2 and 3-positions, as well as the presence of halogen atoms at the 6 and 8-positions of the quinazoline ring, can enhance antimicrobial activity.[16]

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound	Microorganism	Activity	Reference
Acylhydrazone quinazoline 85	S. aureus, E. coli, A. niger	Significant activity	[6]
2,3,6-trisubstituted Quinazolin-4-one A-1	S. aureus, S. pyogen	Very good activity	[15]
2,3,6-trisubstituted Quinazolin-4-one A-3	A. niger, P. aeruginosa	Excellent/Very good activity	[15]
2,3,6-trisubstituted Quinazolin-4-one A-6	C. albicans, A. niger	Excellent/Very good activity	[15]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the biological activities of novel compounds. The following are methodologies for key *in vitro* assays.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

- Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
- Materials:
 - Novel quinazoline compounds
 - Cancer cell lines (e.g., MCF-7, A549, HepG2)
 - Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
 - Phosphate Buffered Saline (PBS)
 - MTT solution (5 mg/mL in PBS, sterile filtered)
 - Solubilization solution (e.g., DMSO, acidified isopropanol)
 - 96-well flat-bottom plates
- Protocol:
 - Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
 - Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
 - Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
 - MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

- Formazan Solubilization: Remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

2. SRB (Sulforhodamine B) Assay

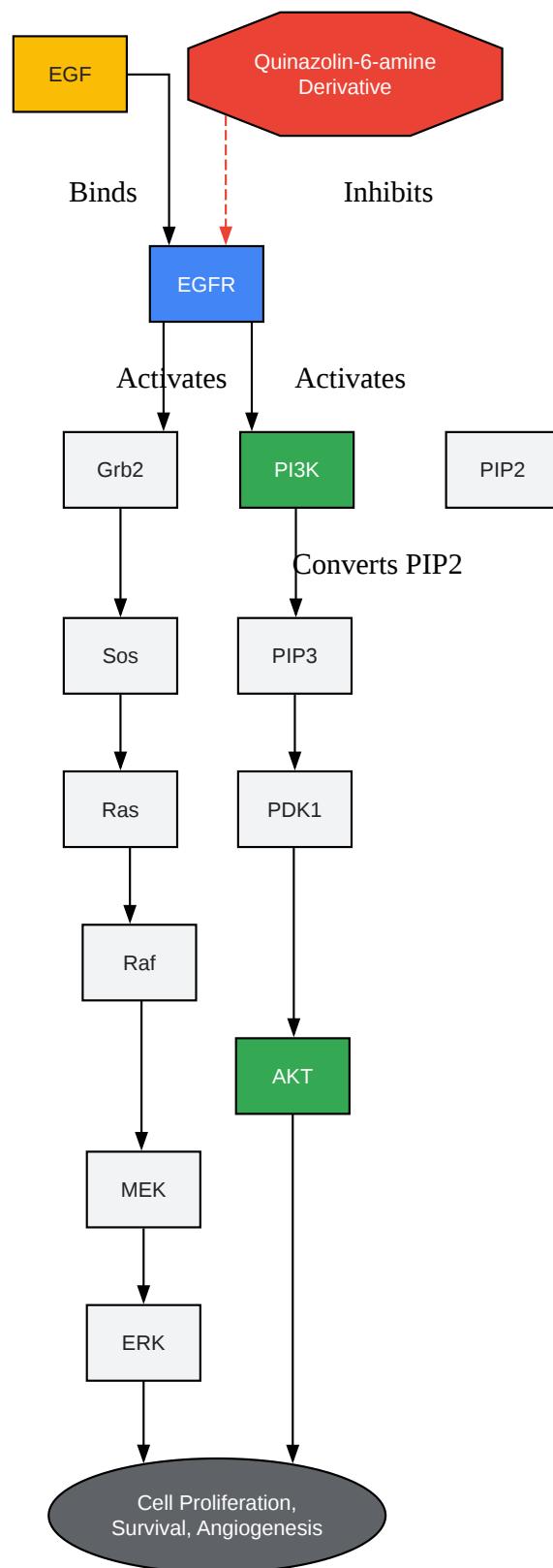
- Principle: The SRB assay is a colorimetric assay that measures cell density based on the binding of the sulforhodamine B dye to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.[4]
- Protocol:
 - Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[4]
 - Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 μ L of cold 10% Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
 - Washing and Staining: Wash the plates five times with water and allow them to air dry. Add 100 μ L of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
 - Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
 - Solubilization and Absorbance Measurement: Add 200 μ L of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.[4]
 - Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTT assay.[4]

3. LDH (Lactate Dehydrogenase) Assay

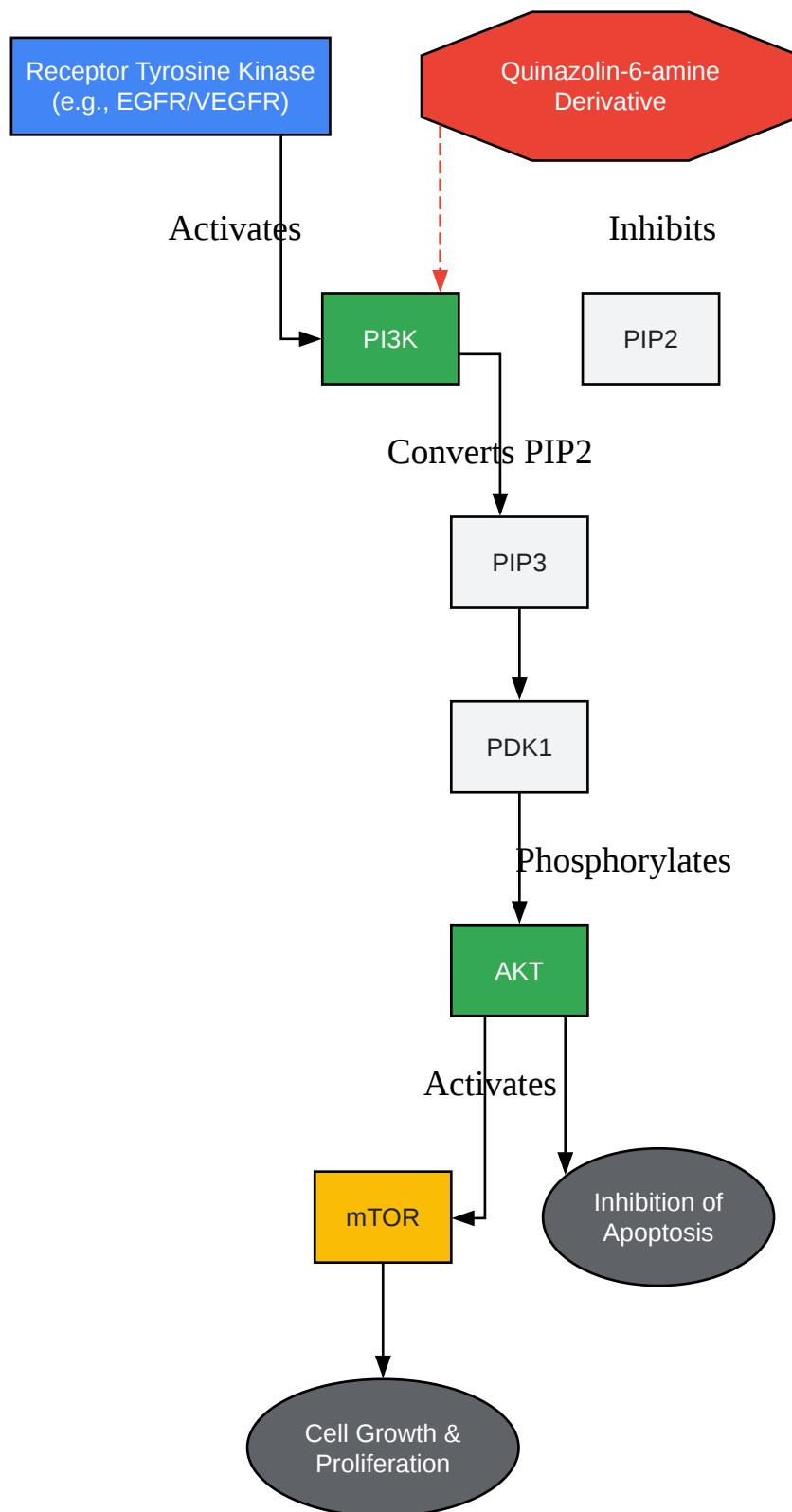
- Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[\[4\]](#)
- Protocol:
 - Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[\[4\]](#)
 - Setup of Controls:
 - Spontaneous LDH release: Cells treated with vehicle only.
 - Maximum LDH release: Cells treated with a lysis buffer.
 - Background control: Medium only.[\[4\]](#)
 - Sample Collection: After the treatment period, centrifuge the plate and transfer the supernatant (cell-free culture medium) to a new 96-well plate.
 - LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
 - Incubation and Absorbance Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
 - Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum LDH release controls.

Signaling Pathways and Experimental Workflows

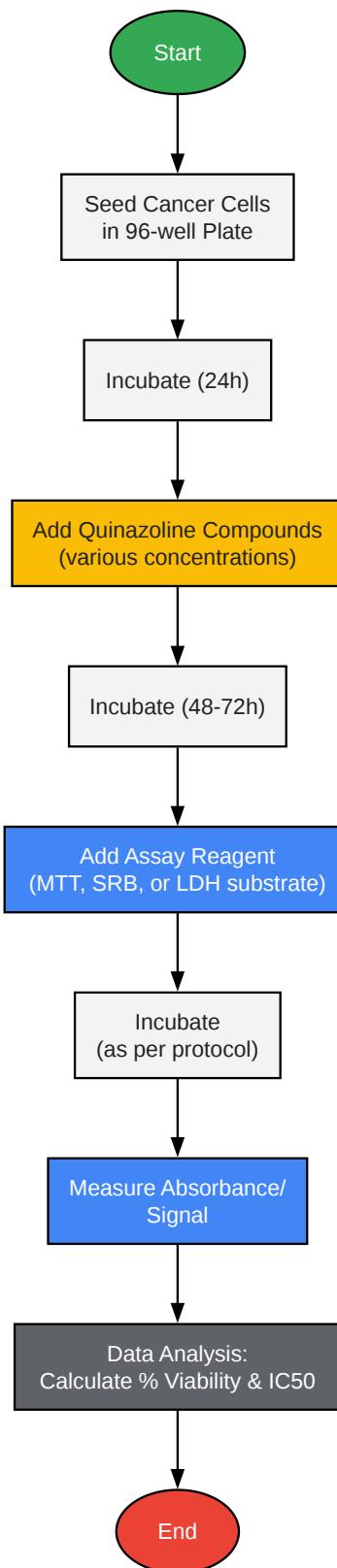
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

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Caption: EGFR signaling pathway and the inhibitory action of **quinazolin-6-amine** derivatives.

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Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by quinazoline compounds.



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Caption: A generalized workflow for in vitro cytotoxicity assays.

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